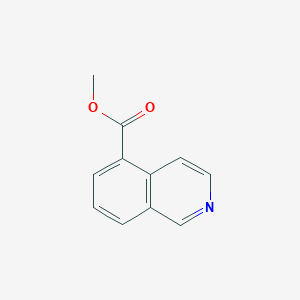

Methyl 5-isoquinolinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIKNXKAUAUIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310405 | |

| Record name | Methyl 5-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16675-59-5 | |

| Record name | 16675-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl isoquinoline-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-Isoquinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a validated synthetic route to methyl 5-isoquinolinecarboxylate, a key building block in medicinal chemistry and drug development. The synthesis is based on the well-established Pomeranz-Fritsch reaction, followed by functional group manipulations to introduce the desired carboxylate at the 5-position of the isoquinoline nucleus. This document presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important compound.

Synthetic Strategy

The synthesis of methyl 5-isoquinolinecarboxylate is achieved through a multi-step sequence, commencing with the construction of the isoquinoline core, followed by the introduction and modification of a functional group at the C5 position. The key stages of the synthesis are:

-

Pomeranz-Fritsch Reaction: Formation of 5-bromoisoquinoline from m-bromobenzaldehyde and aminoacetaldehyde diethyl acetal.

-

Cyanation: Conversion of 5-bromoisoquinoline to 5-cyanoisoquinoline using cuprous cyanide.

-

Hydrolysis: Hydrolysis of the nitrile to afford 5-isoquinolinecarboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the final product, methyl 5-isoquinolinecarboxylate.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of isoquinoline derivatives.

Step 1: Synthesis of 5-Bromoisoquinoline

The initial step involves the acid-catalyzed cyclization of the Schiff base formed from m-bromobenzaldehyde and aminoacetaldehyde diethyl acetal.

-

Materials: m-Bromobenzaldehyde, aminoacetaldehyde diethyl acetal, concentrated sulfuric acid.

-

Procedure:

-

Condense m-bromobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding benzalaminoacetal.

-

Carefully add the crude benzalaminoacetal to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete cyclization.

-

The reaction mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous ammonia) to precipitate the crude 5-bromoisoquinoline.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 5-Cyanoisoquinoline

The bromo-substituent at the 5-position is displaced with a cyanide group using a Rosenmund-von Braun reaction.

-

Materials: 5-Bromoisoquinoline, cuprous cyanide (CuCN), anhydrous N,N-dimethylformamide (DMF) or other suitable high-boiling solvent.

-

Procedure:

-

A mixture of 5-bromoisoquinoline and cuprous cyanide in a suitable solvent is heated at reflux.

-

The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude 5-cyanoisoquinoline is purified by chromatography or recrystallization.

-

Step 3: Synthesis of 5-Isoquinolinecarboxylic Acid

The nitrile is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

-

Materials: 5-Cyanoisoquinoline, concentrated hydrochloric acid or sulfuric acid.

-

Procedure:

-

A solution of 5-cyanoisoquinoline in concentrated acid is heated at reflux.

-

The progress of the hydrolysis is monitored until the reaction is complete.

-

The reaction mixture is cooled and neutralized to precipitate the 5-isoquinolinecarboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 4: Synthesis of Methyl 5-Isoquinolinecarboxylate

The final step is the esterification of the carboxylic acid to the methyl ester.

-

Materials: 5-Isoquinolinecarboxylic acid, methanol, thionyl chloride or a strong acid catalyst (e.g., H₂SO₄).

-

Procedure:

-

A suspension of 5-isoquinolinecarboxylic acid in methanol is treated with thionyl chloride at a low temperature.

-

The reaction mixture is then heated at reflux until the esterification is complete.

-

The excess methanol and thionyl chloride are removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a base (e.g., potassium bicarbonate solution) to precipitate the methyl 5-isoquinolinecarboxylate.

-

The product is collected by filtration, washed with water, and dried. The melting point of the resulting white crystalline solid is 66°C.[1]

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 5-isoquinolinecarboxylate | C₁₁H₉NO₂ | 187.19 | 66[1] |

Experimental Workflow

The following diagram illustrates the synthetic pathway for methyl 5-isoquinolinecarboxylate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-isoquinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of methyl 5-isoquinolinecarboxylate. The information herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics. All quantitative data is summarized for clarity, and detailed experimental protocols for determining key properties are provided.

Core Physicochemical Properties

Methyl 5-isoquinolinecarboxylate, with the CAS number 16675-59-5, is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its physicochemical properties are crucial for predicting its behavior in biological systems and for designing synthetic routes.

Data Presentation: Physicochemical Properties of Methyl 5-isoquinolinecarboxylate

The following table summarizes the key physicochemical properties of methyl 5-isoquinolinecarboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [] |

| Molecular Weight | 187.19 g/mol | [2] |

| IUPAC Name | methyl isoquinoline-5-carboxylate | [] |

| Synonyms | 5-isoquinolinecarboxylic acid methyl ester | [] |

| Physical Form | Solid (predicted) | [3][4] |

| Melting Point | Data not available. For the related isomer, methyl 3-isoquinolinecarboxylate, the melting point is 86-88 °C.[5][6] | |

| Boiling Point | 329.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.21 g/cm³ (Predicted) | [] |

| Solubility | Data not available. General solubility testing protocols are described below. | |

| pKa | Data not available. A general protocol for pKa determination is provided below. | |

| LogP | 2.3 (Predicted) | [2] |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CN=C2 | [] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 | [] |

| InChI Key | AYIKNXKAUAUIBW-UHFFFAOYSA-N | [] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for methyl 5-isoquinolinecarboxylate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, while a broad melting range can indicate the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, solid compound is packed into a capillary tube, which is sealed at one end.[7][8] The tube is tapped to ensure the solid is compacted at the bottom.[7][8]

-

Apparatus: A melting point apparatus, such as a DigiMelt or a Thiele tube with heated oil, is used.[7] The capillary tube is placed in the apparatus.[7][8]

-

Procedure:

-

A preliminary, rapid heating is often performed to determine an approximate melting range.

-

For an accurate measurement, the apparatus is heated slowly, typically at a rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[8]

-

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9]

Methodology: Shake-Flask Method

-

Materials: The compound (solute), a pure solvent (e.g., water, ethanol), test tubes, a vortex mixer or shaker, and an analytical balance.[9][10][11]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

After agitation, the solution is left undisturbed to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed, ensuring no solid particles are included. This may require filtration or centrifugation.[11]

-

The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

-

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it influences a compound's absorption and distribution.

Methodology: Potentiometric Titration

-

Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.[12][13]

-

Reagents: A solution of the compound of known concentration, standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants, and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[12]

-

Procedure:

-

A solution of the compound is prepared in a suitable solvent (often a co-solvent like water/methanol for poorly soluble compounds).[12]

-

The pH electrode is immersed in the solution, which is stirred continuously.[12]

-

The titrant (acid or base) is added in small, precise increments from the burette.[12][13]

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.[12]

-

The titration continues until the pH changes become minimal.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.

-

LogP Determination

LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound. It is a key factor in predicting a drug's membrane permeability and overall pharmacokinetic profile.[14]

Methodology: Shake-Flask Method

-

Materials: The compound, n-octanol, and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4).[15][16] The two solvents must be pre-saturated with each other.[15]

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (or a stock solution is added to the two-phase system).[15]

-

Equal volumes of the n-octanol and aqueous buffer are added to a separation funnel or vial.[13]

-

The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers, and then left to separate.[13][15]

-

Samples are taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each layer is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[16]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]

-

LogP is the base-10 logarithm of P.[14]

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining the LogP of a compound using the shake-flask method.

Caption: Experimental workflow for LogP determination.

References

- 2. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | 93258-88-9 [sigmaaldrich.com]

- 4. Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate 97.00% | CAS: 93258-88-9 | AChemBlock [achemblock.com]

- 5. Methyl 3-isoquinolinecarboxylate CAS#: 27104-73-0 [amp.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. enamine.net [enamine.net]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 5-Isoquinolinecarboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for methyl 5-isoquinolinecarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Methyl 5-isoquinolinecarboxylate (C₁₁H₉NO₂) is a derivative of isoquinoline, a structural motif present in numerous natural products and pharmacologically active molecules. The precise characterization of this compound is crucial for its application in synthetic chemistry and drug design. This guide presents a consolidated summary of its spectral properties to aid in its identification and utilization.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for methyl 5-isoquinolinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data Not Available | - | C=O stretch (ester) |

| Data Not Available | - | C=N stretch (isoquinoline) |

| Data Not Available | - | C=C stretch (aromatic) |

| Data Not Available | - | C-H stretch (aromatic) |

| Data Not Available | - | C-O stretch (ester) |

| Data Not Available | - | C-H bend (aromatic) |

Note: Specific experimental IR absorption frequencies for methyl 5-isoquinolinecarboxylate are not currently available in surveyed literature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 188.07060 | [M+H]⁺ |

| 210.05254 | [M+Na]⁺ |

| 186.05604 | [M-H]⁻ |

| 205.09714 | [M+NH₄]⁺ |

| 226.02648 | [M+K]⁺ |

| 170.06058 | [M+H-H₂O]⁺ |

| 187.06277 | [M]⁺ |

Data sourced from predicted values.

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are outlined below. These represent standard methodologies and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

A sample of methyl 5-isoquinolinecarboxylate would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be analyzed, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The mass analyzer would be scanned over a range appropriate to detect the molecular ion and key fragments.

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of spectral analysis for structural elucidation and a general experimental workflow.

Caption: Logical workflow for the structural elucidation of methyl 5-isoquinolinecarboxylate using spectral data.

Caption: Generalized experimental workflow for the synthesis and spectral characterization of methyl 5-isoquinolinecarboxylate.

A Technical Guide to the Biological Screening of Methyl 5-Isoquinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Methyl 5-isoquinolinecarboxylate, as a member of this family, holds potential for therapeutic applications. However, specific biological screening data for this compound is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for the systematic biological evaluation of methyl 5-isoquinolinecarboxylate.

This document outlines a proposed screening strategy, detailing experimental protocols for a range of relevant assays based on the known activities of the broader isoquinoline scaffold. The presented quantitative data is illustrative, serving as a template for the organization and interpretation of future experimental results. The methodologies and workflows provided herein are intended to guide researchers in the robust assessment of the biological profile of methyl 5-isoquinolinecarboxylate and similar novel chemical entities.

Proposed Biological Screening Strategy

The initial biological evaluation of methyl 5-isoquinolinecarboxylate should encompass a tiered approach, beginning with broad cytotoxicity screening, followed by more specific functional assays based on initial findings.

Data Presentation: Illustrative Biological Activities of an Isoquinoline Derivative

The following table summarizes hypothetical quantitative data for a representative isoquinoline compound, illustrating how experimental results for methyl 5-isoquinolinecarboxylate could be presented.

| Assay Type | Target / Cell Line | Metric | Value (µM) |

| Anticancer Activity | |||

| Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 15.2 |

| MCF-7 (Breast Carcinoma) | IC50 | 22.8 | |

| HCT116 (Colon Carcinoma) | IC50 | 18.5 | |

| Enzyme Inhibition | EGFR Kinase | IC50 | 5.7 |

| HER2 Kinase | IC50 | 8.1 | |

| Antimicrobial Activity | |||

| Antibacterial | Staphylococcus aureus | MIC | 32 |

| Escherichia coli | MIC | >128 | |

| Antifungal | Candida albicans | MIC | 64 |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are general and may require optimization for methyl 5-isoquinolinecarboxylate.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Methyl 5-isoquinolinecarboxylate

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of methyl 5-isoquinolinecarboxylate in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Kinase Inhibition Assay (e.g., EGFR/HER2)

This assay measures the ability of the test compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human EGFR or HER2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase buffer

-

Methyl 5-isoquinolinecarboxylate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the appropriate kinase buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

-

Detect ADP Formation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Methyl 5-isoquinolinecarboxylate

-

DMSO

-

96-well plates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Compound Dilution: Prepare serial twofold dilutions of methyl 5-isoquinolinecarboxylate in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

Caption: Proposed workflow for the biological screening of methyl 5-isoquinolinecarboxylate.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and a hypothetical point of inhibition.

References

An In-depth Technical Guide to the Synthesis and Activity of Methyl 5-Isoquinolinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of methyl 5-isoquinolinecarboxylate derivatives. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2] Derivatives of methyl 5-isoquinolinecarboxylate, in particular, have emerged as a promising class of compounds in medicinal chemistry, with significant potential in the development of novel therapeutic agents.

Synthesis of the Methyl 5-Isoquinolinecarboxylate Scaffold

The synthesis of the core methyl 5-isoquinolinecarboxylate structure can be approached through several strategic pathways. A foundational method involves the synthesis of the precursor, isoquinoline-5-carboxylic acid, which can then be esterified.

A historical and notable synthesis of isoquinoline-5-carboxylic acid was reported by Floyd T. Tyson in 1939. This method commences with m-bromobenzaldehyde and proceeds through the formation of m-bromobenzalaminoacetal, followed by cyclization to yield a mixture of 5- and 7-bromoisoquinolines. The desired 5-bromoisoquinoline is then converted to the corresponding nitrile via a Rosenmund-von Braun reaction with cuprous cyanide, followed by hydrolysis to afford isoquinoline-5-carboxylic acid.[3]

In contemporary chemical synthesis, isoquinoline-5-carboxylic acid is also commercially available, providing a more direct starting point for derivatization.[4]

Experimental Protocol: Esterification of Isoquinoline-5-carboxylic Acid

A standard and effective method for the synthesis of methyl 5-isoquinolinecarboxylate from isoquinoline-5-carboxylic acid is through Fischer-Speier esterification.

Materials:

-

Isoquinoline-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of isoquinoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-isoquinolinecarboxylate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-isoquinolinecarboxylate.

Biological Activities of Methyl 5-Isoquinolinecarboxylate Derivatives

Derivatives of methyl 5-isoquinolinecarboxylate have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents and enzyme inhibitors. The substitution pattern on the isoquinoline ring plays a crucial role in determining the biological efficacy and selectivity of these compounds.

Anticancer Activity

The isoquinoline core is a well-established pharmacophore in the design of anticancer drugs.[2] While specific data for a broad range of methyl 5-isoquinolinecarboxylate derivatives is an area of ongoing research, related 5-substituted isoquinoline analogs have demonstrated significant antiproliferative effects. For instance, certain 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine derivatives have been identified as inhibitors of protein kinases, which are key regulators of cell growth and proliferation.[5] The anticancer mechanism of many isoquinoline alkaloids involves the induction of apoptosis and cell cycle arrest.[6]

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7) | Lewis Lung Carcinoma | Not specified as IC50, but effective at 2 mg/kg/day | [5] |

| N-(2-[methylamino]ethyl)-5-isoquinolinesulfonamide (H-8) | Lewis Lung Carcinoma | Not specified as IC50, but effective at 2 mg/kg/day | [5] |

Note: Data for directly analogous methyl 5-isoquinolinecarboxylate anticancer agents with specific IC50 values is an active area of research and not extensively available in the cited literature.

Enzyme Inhibition

The structural features of the isoquinoline nucleus make it an attractive scaffold for the design of enzyme inhibitors. Derivatives have been explored as inhibitors of various enzymes, including kinases and monoamine oxidase. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific enzyme's function.[7]

Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Pyrazolo[3,4-g]isoquinoline derivative 1b | Haspin Kinase | 57 | [8] |

| Pyrazolo[3,4-g]isoquinoline derivative 1c | Haspin Kinase | 66 | [8] |

| Pyrazolo[3,4-g]isoquinoline derivative 2c | Haspin Kinase | 62 | [8] |

Note: The table presents data for isoquinoline derivatives to illustrate the potential of the scaffold. Specific kinase inhibition data for methyl 5-isoquinolinecarboxylate derivatives is a subject for further investigation.

Signaling Pathways and Experimental Workflows

The development and evaluation of methyl 5-isoquinolinecarboxylate derivatives involve a systematic workflow, from initial synthesis to biological characterization. A key aspect of understanding their therapeutic potential lies in elucidating the signaling pathways they modulate.

General Experimental Workflow

The workflow for the synthesis and evaluation of novel methyl 5-isoquinolinecarboxylate derivatives typically follows a multi-step process.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Isoquinoline-5-carboxylic acid 95 27810-64-6 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Isoquinoline-5-carboxylate (CAS Number: 16675-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Methyl isoquinoline-5-carboxylate (CAS No. 16675-59-5). The information is curated to support research and development endeavors in medicinal chemistry and related scientific fields.

Core Properties

Methyl isoquinoline-5-carboxylate is a heterocyclic compound featuring an isoquinoline core with a methyl ester group at the 5-position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16675-59-5 | N/A |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| IUPAC Name | methyl isoquinoline-5-carboxylate | |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CN=C2 | |

| Physical Form | Solid | |

| Melting Point | 66 °C | N/A |

| Boiling Point | 329.7 °C at 760 mmHg | |

| Density | 1.21 g/cm³ |

Synthesis Protocols

The synthesis of Methyl isoquinoline-5-carboxylate can be achieved through several routes. Two common and effective methods are detailed below.

Method 1: Esterification of 5-Isoquinolinecarboxylic Acid

This direct method involves the esterification of the corresponding carboxylic acid. A widely used procedure employs thionyl chloride to form the acyl chloride, which is then reacted with methanol.

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 g of 5-isoquinolinecarboxylic acid in 10 mL of purified thionyl chloride.

-

Gently reflux the mixture on a water bath for 5 minutes.

-

Remove the excess thionyl chloride by evaporation under reduced pressure. The resulting solid is the hydrochloride salt of 5-isoquinolinecarbonyl chloride.

-

Esterification: Without further purification, add 10 mL of absolute methanol to the residue.

-

Reflux the mixture for an additional 5 minutes on a water bath.

-

Remove the excess methanol by evaporation.

-

Work-up and Purification: Dissolve the solid residue in a sufficient amount of water at room temperature.

-

Treat the aqueous solution with decolorizing carbon and filter.

-

To the filtrate, add an excess of an aqueous solution of potassium bicarbonate to precipitate the methyl ester.

-

Filter the white crystalline product, wash with cold water, and dry at room temperature. This method typically yields over 90% of the theoretical product.

Method 2: Fischer Esterification

A classic alternative is the Fischer esterification, which utilizes an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 g of 5-isoquinolinecarboxylic acid in 25 mL of methanol.

-

Carefully add 4 drops of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture in a sand bath to a gentle reflux. Vapors should condense approximately one-third of the way up the condenser. Maintain reflux for a total of 45 minutes.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature for at least 15 minutes.

-

Transfer the cooled contents to a centrifuge tube containing 1 mL of water and mix thoroughly.

-

Separate the aqueous layer.

-

Washing: Add 1 mL of sodium bicarbonate solution to the organic layer, mix well, and again separate the aqueous layer.

-

Drying: Add anhydrous calcium chloride to the organic layer and swirl to remove any remaining water.

-

Isolation: Carefully transfer the dried organic liquid to a pre-weighed vial for storage and further analysis.

.

Biological Activity and Signaling Pathways

While specific biological data for Methyl isoquinoline-5-carboxylate is limited in publicly available literature, the broader class of isoquinoline and quinoline derivatives has demonstrated significant pharmacological potential. Notably, compounds with similar structural motifs have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5.

Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an accumulation of these second messengers, which can modulate a variety of cellular processes, including inflammation, cell proliferation, and smooth muscle relaxation.

Given that 8-methoxyquinoline-5-carboxamides have been reported as potent PDE4 inhibitors, it is plausible that Methyl isoquinoline-5-carboxylate may also exhibit inhibitory activity against PDEs. PDE4 is a key regulator of inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Postulated Signaling Pathway: PDE4 Inhibition

Inhibition of PDE4 by a compound like Methyl isoquinoline-5-carboxylate would lead to an increase in intracellular cAMP levels. This, in turn, can activate Protein Kinase A (PKA), which then phosphorylates and regulates various downstream targets, ultimately leading to anti-inflammatory effects.

Caption: Postulated PDE4 inhibition pathway for Methyl Isoquinoline-5-carboxylate.

Experimental Workflow for Biological Screening

To investigate the potential biological activity of Methyl isoquinoline-5-carboxylate, a logical experimental workflow would involve initial in vitro screening followed by cell-based assays.

Caption: A typical workflow for screening the biological activity of a synthesized compound.

Conclusion

Methyl isoquinoline-5-carboxylate is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity, particularly in the realm of phosphodiesterase inhibition. The detailed synthesis protocols and the postulated biological pathway provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related molecules. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its pharmacological profile.

An In-depth Technical Guide to the Mechanism of Action of Isoquinoline Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for several key isoquinoline derivatives, a diverse class of naturally occurring and synthetic compounds with a wide range of pharmacological activities. This document details their interactions with cellular targets, modulation of signaling pathways, and methods for their evaluation, aiming to support research and development in medicinal chemistry and pharmacology.

Noscapine: A Microtubule-Modulating Anticancer Agent

Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy, is traditionally known as a cough suppressant. However, it has gained significant attention for its anticancer properties, which are primarily attributed to its effects on microtubule dynamics.[1] Unlike classic microtubule-targeting agents like taxanes and vinca alkaloids, noscapine alters microtubule dynamics in a more subtle manner, leading to mitotic arrest and apoptosis in cancer cells with a favorable safety profile.[1][2]

Mechanism of Action

Noscapine binds to tubulin, the fundamental protein subunit of microtubules. This binding does not cause extensive polymerization or depolymerization but rather increases the time microtubules spend in a "paused" state, dampening their dynamic instability.[2] This disruption of microtubule function activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.[1][2]

Signaling Pathways

The primary signaling pathway affected by noscapine is the intrinsic apoptotic pathway. By arresting the cell cycle in the G2/M phase, noscapine triggers cellular stress that leads to the activation of pro-apoptotic proteins and the execution of programmed cell death.[1][3]

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Noscapine | MCF-7 | 45.8 | [4] |

| Noscapine | MDA-MB-231 | 59.3 | [4] |

| 9-(N-arylmethylamino) derivatives of noscapine | Breast Cancer Cells | 9.1 - 47.3 | [4] |

| Compound | Parameter | Value | Reference |

| Brominated Noscapine Derivatives | Tubulin Binding (Kd) | 106 ± 4.2 µM | [3] |

Experimental Protocols

This assay determines the binding of noscapine derivatives to tubulin by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.[4]

Materials:

-

Purified tubulin (2 µM)

-

PEM buffer (50 mM PIPES, 3 mM MgSO₄, 1 mM EGTA, pH 6.8)

-

Noscapine derivatives (25 µM)

-

Spectrofluorometer

Procedure:

-

Incubate the noscapine derivatives with tubulin in PEM buffer at 35°C for 45 minutes.[4]

-

Measure the fluorescence emission spectrum from 310 nm to 400 nm with an excitation wavelength of 295 nm.[4]

-

The quenching of tubulin fluorescence indicates binding of the compound.

This assay assesses the antiproliferative activity of noscapine derivatives.[4]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Normal human embryonic kidney (HEK) cells

-

96-well plates

-

Noscapine and its derivatives (5–100 µM)

-

Sulforhodamine B (SRB) solution

-

Microplate spectrophotometer

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach.

-

Treat the cells with varying concentrations of noscapine or its derivatives for 72 hours.[4]

-

Fix the cells and stain with SRB solution.

-

Measure the absorbance at 564 nm.[4]

-

Calculate the IC50 value, which is the concentration that inhibits cell proliferation by 50%.[4]

Papaverine: A Phosphodiesterase Inhibitor and Vasodilator

Papaverine is an opium alkaloid that acts as a non-specific phosphodiesterase (PDE) inhibitor, leading to smooth muscle relaxation and vasodilation.[5][6]

Mechanism of Action

Papaverine inhibits various PDE enzymes, with a notable potency for PDE10A.[5] Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cyclic nucleotide levels activate protein kinases that phosphorylate downstream targets, resulting in smooth muscle relaxation.[6]

Signaling Pathways

The primary signaling cascade involves the cAMP and cGMP pathways, which are crucial for regulating smooth muscle tone.

Quantitative Data

| Compound | Enzyme | IC50 (nM) | Reference |

| Papaverine | PDE10A | 17 | [5] |

| Papaverine | PDE3A | 284 | [5] |

Berberine: A Multi-Targeting Alkaloid with Metabolic and Antiproliferative Effects

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, found in various plants. It exhibits a wide array of pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer effects.[7][8]

Mechanism of Action

Berberine's diverse effects stem from its ability to interact with multiple molecular targets. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9] AMPK activation by berberine is thought to be mediated by an increase in the cellular AMP:ATP ratio.[10] Berberine also directly inhibits mitochondrial respiratory chain complex I.[11] Furthermore, it can modulate the activity of other signaling molecules, including mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[12][13][14]

Signaling Pathways

Berberine influences several critical signaling pathways:

-

AMPK Pathway: Activation of AMPK leads to the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of gluconeogenesis and lipid synthesis.[8][9]

-

MAPK Pathway: Berberine can differentially modulate the activity of ERK, p38 MAPK, and JNK, which are involved in cell proliferation, differentiation, and apoptosis.[12][15][16]

-

PI3K/Akt/mTOR Pathway: Berberine can inhibit this pathway, which is crucial for cell growth and survival.[14]

-

NF-κB Pathway: Berberine can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[14]

Experimental Protocols

This protocol is used to assess the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[9]

Materials:

-

Cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes)

-

Berberine

-

Lysis buffer

-

Primary antibodies (anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with berberine for the desired time and concentration.[9]

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total AMPK and ACC.[9]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system. An increase in the ratio of phosphorylated to total protein indicates activation.

Sanguinarine: A Pro-Apoptotic and Anti-Inflammatory Agent

Sanguinarine is a benzophenanthridine alkaloid with potent antimicrobial, anti-inflammatory, and pro-apoptotic activities.[17]

Mechanism of Action

Sanguinarine exerts its effects through multiple mechanisms, including the inhibition of NF-κB activation, generation of reactive oxygen species (ROS), and modulation of MAPK signaling pathways.[17] It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus.[17][18]

Signaling Pathways

-

NF-κB Pathway: Potent inhibition of this pathway contributes to its anti-inflammatory and pro-apoptotic effects.[17][18]

-

MAPK Pathway: Sanguinarine can activate the JNK and p38 MAPK pathways, which are involved in stress responses and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 4. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berberine suppresses MEK/ERK-dependent Egr-1 signaling pathway and inhibits vascular smooth muscle cell regrowth after in vitro mechanical injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 18. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Substituted Isoquinolines: A Technical Guide for Drug Discovery Professionals

Introduction

Anticancer Applications of Substituted Isoquinolines

Substituted isoquinolines have emerged as a prominent class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA replication and repair, as well as the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.[3][5]

Quantitative Anticancer Activity

The anticancer efficacy of substituted isoquinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A lower value indicates greater potency. The following tables summarize the reported anticancer activities of representative substituted isoquinoline derivatives.

Table 1: Anticancer Activity of Lamellarin and Related Pyrrolo[2,1-a]isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Lamellarin D | Prostate (DU-145) | 0.038 | [6] |

| Lamellarin D | Prostate (LNCaP) | 0.110 | [6] |

| Lamellarin D | Leukemia (K562) | < 1 | [6] |

| Lamellarin H | Panel of 8 human tumor cell lines (mean) | 4.0 | [7] |

| Lamellarin α | Panel of 8 human tumor cell lines (mean) | 2.9 | [7] |

| Lamellarin C | Panel of 10 human tumor cell lines | 0.0004 - 0.0194 | [7] |

| Lamellarin U | Panel of 10 human tumor cell lines | 0.0004 - 0.0194 | [7] |

| N-(3-morpholinopropyl)-substituted isoquinoline | Panel of human cancer cell lines (mean) | 0.039 | [8] |

| Pyrido[3',2':4,5]thieno[3,2-c]isoquinoline 11,11-dioxide | Oral (Cal27) | 1.12 | [8] |

Table 2: Anticancer Activity of Other Substituted Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI 60-cell line panel (mean) | lgGI50 = -5.18 | [9] |

| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to Doxorubicin | [9] |

| O-(3-hydroxypropyl) substituted isoquinolin-1-one | 5 human tumor cell lines | 3-5 times better than reference | [7] |

| 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | Lung (A549), Breast (MCF-7), Colorectal (HT-29) | 0.025 | [8] |

| THIQ derivative 15b | Triple-negative breast cancer (MDA-MB-231) | 22 | [8] |

| THIQ derivative 15c | Glioblastoma multiforme (U251) | 36 | [8] |

Mechanisms of Anticancer Action

A significant mechanism of action for several anticancer isoquinoline derivatives, particularly the indenoisoquinolines and lamellarins, is the inhibition of topoisomerase I (Top1).[10][11][12] Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks.[13] Isoquinoline-based Top1 inhibitors act as "interfacial inhibitors" by binding to the Top1-DNA covalent complex, thereby stabilizing it and preventing the religation of the DNA strand.[11][12] This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[13]

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14][15] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[14] Several substituted isoquinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, exerting their anticancer effects by blocking the downstream signaling events that promote tumorigenesis.[5]

Antimicrobial Applications of Substituted Isoquinolines

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted isoquinolines, particularly naturally occurring alkaloids and their synthetic derivatives, have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[16][17]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted isoquinolines is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Antibacterial and Antifungal Activity of Substituted Isoquinolines

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [16][17] |

| Sanguinarine | Staphylococcus aureus | 1.9 | [16][17] |

| Allocryptopine | Staphylococcus aureus | 125 | [3] |

| Chelidonine | Candida albicans | 62.5 | [3] |

| Thalicfoetine | Bacillus subtilis | 3.12 | [17] |

| Berberine | Staphylococcus aureus | 125 | [16] |

| Coptisine | Staphylococcus aureus | 31.25 | [16] |

| Protopine | Staphylococcus aureus | 62.5 | [16] |

Neuroprotective Applications of Substituted Isoquinolines

Several isoquinoline alkaloids have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][18] Their mechanisms of action involve the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of neuroinflammation.[19][20]

Key Neuroprotective Isoquinoline Alkaloids

-

Tetrahydropalmatine (THP): This alkaloid has demonstrated neuroprotective effects by modulating dopamine and GABA neurotransmitter systems, reducing neuronal apoptosis, and protecting against oxidative stress.[18][19][21] In animal models of d-galactose-induced memory impairment, THP treatment was shown to decrease malondialdehyde (MDA) and nitric oxide (NO) levels while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[20]

-

Berberine: This well-known isoquinoline alkaloid exhibits neuroprotective properties through its anti-inflammatory and antioxidant activities.

Cardiovascular Applications of Substituted Isoquinolines

Certain substituted isoquinolines, most notably papaverine, have long been recognized for their effects on the cardiovascular system.[22][23] Their primary mechanism of action involves the relaxation of smooth muscle, leading to vasodilation.

Papaverine: A Vasodilator

Papaverine is an opium alkaloid that acts as a non-specific vasodilator by inhibiting phosphodiesterase, which leads to increased levels of cyclic AMP and cyclic GMP in smooth muscle cells.[22][24] It is used clinically to treat vasospasms.[23] Studies have shown that intracoronary administration of papaverine induces a maximal and reproducible hyperemic response, making it a useful agent for assessing coronary flow reserve.[25] However, its use can be associated with potential cardiac side effects, such as arrhythmias.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Isoquinolines

This reaction is a classic method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[26][27]

Protocol:

-

Amide Formation: React a β-arylethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or toluene) to form the corresponding β-arylethylamide.

-

Cyclization: To a solution of the β-arylethylamide in a suitable solvent (e.g., toluene or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

-

Heating: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[28][29][30]

Protocol:

-

Reaction Setup: Dissolve the β-arylethylamine in a suitable solvent (e.g., methanol, toluene, or water).

-

Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

-

Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., HCl, TFA, or BF₃·OEt₂).

-

Reaction: Stir the reaction mixture at room temperature or with heating (reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4][8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Substituted isoquinolines represent a highly versatile and promising class of compounds with a wide array of therapeutic applications. Their potent anticancer, antimicrobial, neuroprotective, and cardiovascular activities, coupled with the well-established synthetic methodologies for their preparation, make them attractive scaffolds for drug discovery and development. The quantitative data and detailed experimental protocols presented in this technical guide provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of novel substituted isoquinolines will undoubtedly lead to the development of new and effective therapeutic agents for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. benchchem.com [benchchem.com]

- 11. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. droracle.ai [droracle.ai]

- 23. Papaverine, a promising therapeutic agent for the treatment of COVID‐19 patients with underlying cardiovascular diseases (CVDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Papaverine: the ideal coronary vasodilator for investigating coronary flow reserve? A study of timing, magnitude, reproducibility, and safety of the coronary hyperemic response after intracoronary papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. organicreactions.org [organicreactions.org]

- 27. Bischler-Napieralski Reaction [organic-chemistry.org]

- 28. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]

- 29. organicreactions.org [organicreactions.org]

- 30. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

The Isoquinoline Nucleus: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic structure imparts a rich and diverse reactivity, making it a versatile scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive exploration of the reactivity of the isoquinoline core, detailing key transformations, experimental protocols, and the influence of this important heterocycle in biological signaling pathways.

Core Reactivity Principles

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences the electron distribution within the molecule, rendering the pyridine ring electron-deficient and the benzene ring comparatively electron-rich. This electronic disparity governs the regioselectivity of various chemical transformations. Electrophilic attacks preferentially occur on the electron-rich carbocyclic (benzene) ring, while nucleophiles target the electron-deficient heterocyclic (pyridine) ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline nucleus primarily occur at positions 5 and 8 of the benzene ring.[1][2] The electron-withdrawing nature of the pyridine nitrogen deactivates the entire molecule towards electrophilic attack compared to benzene, but the carbocyclic ring remains the more reactive site.[2] The preference for positions 5 and 8 can be attributed to the greater stability of the Wheland intermediates formed during the reaction, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[3]

Quantitative Data on Electrophilic Aromatic Substitution

| Reaction | Reagents | Position of Substitution | Yield (%) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 5-NO₂ and 8-NO₂ | 90 (5-isomer), 10 (8-isomer) | [4] |

| Bromination | Br₂, AlCl₃ | 5-Br | Good Yield | [4] |

| Bromination | NBS, H₂SO₄ | 5-Br | - | [5][6] |

| Sulfonation | Oleum, <180°C | 5-SO₃H | - | [4] |

Experimental Protocols for Electrophilic Aromatic Substitution

Protocol 1: Nitration of Isoquinoline [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid.

-

Addition of Isoquinoline: Slowly add isoquinoline to the cooled acid mixture while maintaining the temperature below 10°C.

-

Addition of Nitrating Mixture: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until alkaline.

-

Isolation: Extract the product with an appropriate organic solvent (e.g., chloroform). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of 5-nitroisoquinoline and 8-nitroisoquinoline by column chromatography.

Protocol 2: Bromination of Isoquinoline [5][7]

-

Reaction Setup: In a suitable reaction vessel, dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at the low temperature for a specified period.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

-

Purification: Wash the organic extract with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or chromatography to obtain 5-bromoisoquinoline.

Protocol 3: Sulfonation of Isoquinoline [4]

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, carefully add isoquinoline to oleum (fuming sulfuric acid).

-

Heating: Heat the reaction mixture to the desired temperature (up to 180°C) and maintain for several hours.

-

Work-up: After cooling, cautiously pour the reaction mixture onto ice.

-

Isolation: The isoquinoline-5-sulfonic acid may precipitate upon cooling and dilution. The product can be isolated by filtration.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions on the isoquinoline nucleus preferentially occur at the electron-deficient position 1.[5][8] The presence of the electronegative nitrogen atom facilitates nucleophilic attack at the α-position.

Quantitative Data on Nucleophilic Aromatic Substitution

| Reaction | Reagents | Position of Substitution | Yield (%) | Reference(s) |

| Chichibabin Reaction | NaNH₂, liq. NH₃ | 1-NH₂ | - | [4] |

| Reaction with n-BuLi | n-Butyllithium | 1-Butyl | - | [8] |

Experimental Protocols for Nucleophilic Aromatic Substitution

Protocol 4: Chichibabin Amination of Isoquinoline [4]

-

Reaction Setup: In a flask equipped for reactions in liquid ammonia, condense ammonia gas at -78°C.

-

Formation of Sodium Amide: Add small pieces of sodium metal to the liquid ammonia with a catalytic amount of ferric nitrate until a persistent blue color is observed, indicating the formation of sodium amide.

-

Addition of Isoquinoline: Add a solution of isoquinoline in a suitable solvent (e.g., toluene) to the sodium amide suspension.

-

Reaction: Stir the mixture at the boiling point of liquid ammonia for several hours.

-

Work-up: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate.

-

Isolation: Add water to the residue and extract the product with an organic solvent.

-

Purification: Dry the organic extract and remove the solvent to yield 1-aminoisoquinoline, which can be further purified by recrystallization or chromatography.

Oxidation of the Isoquinoline Nucleus

The oxidation of isoquinoline can lead to the cleavage of either the benzene or the pyridine ring, depending on the reaction conditions and the presence of substituents.[4] Vigorous oxidation with reagents like alkaline potassium permanganate typically results in the formation of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[4][9]

Experimental Protocol for Oxidation

Protocol 5: Oxidation of Isoquinoline with Potassium Permanganate [4]

-

Reaction Setup: Prepare a solution of isoquinoline in water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the isoquinoline solution while stirring. The reaction is often carried out under alkaline conditions by adding a base like sodium carbonate.

-

Heating: Gently heat the reaction mixture to promote the oxidation.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter off the manganese dioxide precipitate.

-

Isolation of Products: Acidify the filtrate with a mineral acid. Phthalic acid may precipitate and can be collected by filtration. The pyridine-3,4-dicarboxylic acid can be isolated from the filtrate.

Reduction of the Isoquinoline Nucleus

The reduction of the isoquinoline ring system can be controlled to selectively hydrogenate either the pyridine or the benzene ring. Catalytic hydrogenation or reduction with tin and hydrochloric acid typically yields 1,2,3,4-tetrahydroisoquinoline.[10]

Experimental Protocol for Reduction

Protocol 6: Reduction of Isoquinoline with Sodium Borohydride

-

Reaction Setup: Dissolve isoquinoline in a suitable solvent, such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully add water or a dilute acid to quench the excess sodium borohydride.

-

Isolation: Remove the solvent under reduced pressure and extract the product into an organic solvent.

-

Purification: Dry the organic layer and concentrate to obtain 1,2,3,4-tetrahydroisoquinoline, which can be purified by distillation or chromatography.